Enzalutamide carboxylic acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

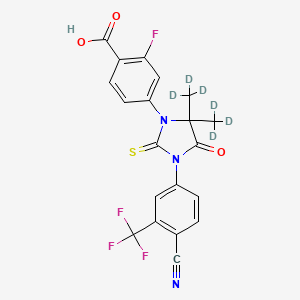

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECDPCCFIDQBBP-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enzalutamide Carboxylic Acid-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Enzalutamide carboxylic acid-d6, an isotopic derivative of an inactive metabolite of the potent androgen receptor (AR) inhibitor, Enzalutamide. This guide covers its fundamental properties, associated signaling pathways, and detailed experimental protocols relevant to its application in research settings.

Core Compound Data

This compound is the deuterium-labeled form of Enzalutamide carboxylic acid. While the deuterated form is a critical tool for various research applications, particularly in pharmacokinetic studies, it is important to note that a specific CAS number has not been assigned. Researchers typically reference the CAS number of the unlabeled parent compound.

| Property | Value | Citation(s) |

| Compound Name | This compound | |

| CAS Number | Not Assigned (NA) | |

| Unlabeled CAS Number | 1242137-15-0 | |

| Molecular Weight | 457.43 g/mol | |

| Molecular Formula | C₂₀H₇D₆F₄N₃O₃S |

Signaling Pathways

Enzalutamide and its metabolites are central to the study of androgen receptor signaling, a critical pathway in the progression of prostate cancer. Understanding this pathway and the mechanisms of resistance is paramount for developing effective therapeutic strategies.

Enzalutamide's Mechanism of Action on the Androgen Receptor Signaling Pathway

Enzalutamide is a second-generation nonsteroidal antiandrogen that potently and competitively inhibits the androgen receptor. Its mechanism involves several key steps that collectively suppress androgen-mediated gene expression and prostate cancer cell proliferation.

Signaling Pathways Implicated in Enzalutamide Resistance

Despite its efficacy, resistance to Enzalutamide frequently develops. This can occur through both AR-dependent and AR-independent mechanisms.

Experimental Workflows and Protocols

The following sections detail common experimental workflows and protocols for researchers studying Enzalutamide and its derivatives.

Experimental Workflow: Generation of Enzalutamide-Resistant Cell Lines

Developing cell lines with acquired resistance to Enzalutamide is a crucial step in studying resistance mechanisms. This workflow outlines the general process.

Detailed Experimental Protocols

This protocol is adapted from methodologies for creating Enzalutamide-resistant prostate cancer cell lines.

-

Cell Culture Initiation :

-

Culture C4-2B cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed cells in a 6-well plate and allow them to reach approximately 30% confluency.

-

-

Initial Enzalutamide Treatment :

-

Determine the initial treatment concentration of Enzalutamide using an MTT assay to establish a baseline IC50. A starting concentration of around 1.2 µM has been reported.

-

Add the initial concentration of Enzalutamide to the culture medium.

-

-

Dose Escalation :

-

Replace the medium with fresh Enzalutamide-containing medium every 2-3 days.

-

When the cells reach 70-90% confluency, subculture them.

-

Gradually increase the Enzalutamide concentration in a stepwise manner (e.g., doubling the concentration every four weeks, such as from 1.2 µM to 2.5 µM, then to 5 µM) as the cells adapt and their growth rate recovers.

-

-

Maintenance of Resistant Line :

-

Once the cells are able to proliferate steadily in a high concentration of Enzalutamide (e.g., 5-10 µM), maintain them in this concentration for all subsequent experiments to ensure the stability of the resistant phenotype.

-

-

Validation of Resistance :

-

Perform MTT assays to compare the IC50 of the resistant cell line to the parental C4-2B cells. A significant increase in IC50 confirms resistance.

-

Use quantitative PCR (qPCR) to assess the expression of known AR target genes (e.g., PSA, FKBP5) in the presence and absence of Enzalutamide in both parental and resistant lines.

-

This protocol outlines a general procedure for evaluating the anti-tumor activity of Enzalutamide in a preclinical mouse model.

-

Animal Model and Tumor Implantation :

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of prostate cancer cells (e.g., LNCaP or the generated resistant line) in a suitable medium like Matrigel into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation :

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

-

Enzalutamide Administration :

-

Prepare Enzalutamide for oral administration, often formulated in a suitable vehicle.

-

Administer Enzalutamide daily via oral gavage at a specified dose (e.g., 10-50 mg/kg/day). The control group receives the vehicle only.

-

-

Monitoring and Endpoint :

-

Measure tumor volume and body weight 2-3 times per week.

-

The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

-

-

Analysis :

-

At the end of the study, excise the tumors and measure their final weight.

-

Perform histological and immunohistochemical analyses on the tumor tissue to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Analyze serum for levels of biomarkers like PSA.

-

This protocol provides a framework for identifying the genomic binding sites of the androgen receptor.

-

Cell Culture and Treatment :

-

Culture prostate cancer cells (e.g., LNCaP) to about 80-90% confluency.

-

Treat the cells with the desired compounds (e.g., vehicle, DHT, Enzalutamide) for a specified duration to stimulate or inhibit AR activity.

-

-

Cross-linking and Cell Lysis :

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.

-

-

Chromatin Shearing :

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation :

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific to the androgen receptor. A negative control with a non-specific IgG antibody should also be included.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution :

-

Wash the beads several times to remove non-specifically bound chromatin.

-

Elute the chromatin from the antibody-bead complexes.

-

-

Reverse Cross-linking and DNA Purification :

-

Reverse the formaldehyde cross-links by heating the samples in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing :

-

Prepare a DNA library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina).

-

Perform high-throughput sequencing.

-

-

Data Analysis :

-

Align the sequence reads to the reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for AR binding.

-

Perform downstream analyses such as motif discovery and gene ontology analysis to interpret the biological significance of the AR binding sites.

-

The Pharmacokinetics of Enzalutamide and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of enzalutamide, a potent androgen receptor inhibitor, and its primary metabolites. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, serves as a comprehensive resource for professionals in the field of pharmacology and drug development.

Executive Summary

Enzalutamide is an orally administered drug approved for the treatment of prostate cancer.[1][2] It undergoes extensive hepatic metabolism, resulting in two major metabolites: N-desmethylenzalutamide (M2), which is active, and a carboxylic acid metabolite (M1), which is inactive.[3][4] The parent drug, enzalutamide, and its active metabolite, N-desmethylenzalutamide, have long terminal half-lives, reaching steady-state concentrations after approximately one month of daily dosing.[2][3] Enzalutamide is a notable inducer of several cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.[5][6] This guide summarizes the absorption, distribution, metabolism, and excretion (ADME) properties of enzalutamide and its metabolites, presenting key pharmacokinetic parameters in a structured format.

Pharmacokinetic Profile

The pharmacokinetic properties of enzalutamide and its metabolites have been characterized through various clinical studies, including dose-escalation, mass balance, and drug interaction studies.[2][4]

Absorption

Following oral administration, enzalutamide is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) occurring approximately 1 to 2 hours post-dose.[3][7] The extent of absorption after an oral dose is at least 84.2%.[4][7] Studies have shown that food does not have a clinically meaningful effect on the extent of enzalutamide exposure (AUC).[2][8]

Distribution

Enzalutamide has an apparent volume of distribution of 110 L after a single oral dose, indicating distribution into tissues.[3][9] Both enzalutamide and its active metabolite, N-desmethylenzalutamide, are highly bound to plasma proteins, primarily albumin. Enzalutamide is 97% to 98% protein-bound, while N-desmethylenzalutamide is 95% protein-bound.[9][10]

Metabolism

Enzalutamide is primarily eliminated through extensive hepatic metabolism.[2][9] The two main cytochrome P450 enzymes responsible for its metabolism are CYP2C8 and CYP3A4.[1][9] CYP2C8 is the primary enzyme involved in the formation of the active metabolite, N-desmethylenzalutamide (M2).[9] Both enzalutamide and M2 are further metabolized by carboxylesterase 1 to the inactive carboxylic acid metabolite (M1).[9] At steady state, the plasma concentrations of N-desmethylenzalutamide are approximately the same as those of enzalutamide.[4][11] The inactive carboxylic acid metabolite circulates at concentrations about 25% lower than enzalutamide.[4][11]

References

- 1. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Enzalutamide - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Nature of Enzalutamide's Carboxylic Acid Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide (formerly MDV3100) is a potent, second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of castration-resistant prostate cancer (CRPC). Its mechanism of action involves multiple steps in the AR signaling pathway, including the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and impairment of the interaction between the AR and DNA.[1][2] Upon administration, enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of two major metabolites: N-desmethyl enzalutamide (M2) and an inactive carboxylic acid metabolite (M1).[3][4] While the N-desmethyl metabolite (M2) exhibits comparable in vitro activity to the parent drug, the carboxylic acid metabolite (M1) is considered pharmacologically inactive.[3][5] This technical guide provides an in-depth analysis of the evidence supporting the inactive nature of the enzalutamide carboxylic acid metabolite (M1), including available data, detailed experimental methodologies used for its characterization, and relevant signaling pathways.

Pharmacological Activity of Enzalutamide and its Metabolites

The pharmacological activity of enzalutamide and its metabolites is primarily determined by their ability to bind to and antagonize the androgen receptor. Preclinical studies have systematically evaluated the AR binding affinity and functional activity of enzalutamide, its active metabolite M2, and its inactive metabolite M1.

Quantitative Data Summary

The following table summarizes the key findings from in vitro studies comparing the activity of enzalutamide, its active N-desmethyl metabolite (M2), and its inactive carboxylic acid metabolite (M1).

| Compound | Target | Assay Type | Endpoint | Result | Reference |

| Enzalutamide | Androgen Receptor | Competitive Binding | IC50 | 36 nM (in LNCaP cells) | [6] |

| Enzalutamide | Androgen Receptor | AR Nuclear Translocation Inhibition | IC50 | Similar to N-desmethyl enzalutamide (M2) | [5] |

| N-desmethyl enzalutamide (M2) | Androgen Receptor | Competitive Binding & Functional Assays | Activity | Similar in vitro activity to enzalutamide | [5] |

| Carboxylic acid metabolite (M1) | Androgen Receptor | AR Nuclear Translocation Inhibition | IC50 | Significantly greater than enzalutamide | [5] |

| Carboxylic acid metabolite (M1) | Androgen Receptor | In vitro assays | Activity | Inactive | [3][7] |

Note: Specific Ki or a precise IC50 value for the binding affinity of the M1 metabolite to the androgen receptor is not publicly available in peer-reviewed literature; however, regulatory documents confirm its significantly lower activity.

Experimental Protocols

The determination of the inactive nature of the enzalutamide carboxylic acid metabolite (M1) relies on established in vitro assays. The following sections provide detailed methodologies for the key experiments cited.

Androgen Receptor (AR) Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

Objective: To quantify the binding affinity (Ki or IC50) of enzalutamide and its metabolites (M1 and M2) to the androgen receptor.

Materials:

-

Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT) or another suitable high-affinity radiolabeled androgen.

-

AR Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD) or cell lysates from cells overexpressing the AR (e.g., LNCaP cells).

-

Test Compounds: Enzalutamide, M1 metabolite, M2 metabolite, and a known AR ligand as a positive control (e.g., unlabeled DHT).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer containing protease inhibitors.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled positive control in the assay buffer. Prepare a working solution of the radioligand at a concentration typically near its Kd for the AR.

-

Incubation: In a multi-well plate, combine the AR source, the radioligand, and varying concentrations of the test compounds or control. Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium (typically 1-4 hours).

-

Separation of Bound and Free Ligand: Rapidly separate the AR-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the AR-ligand complex.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

AR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.

Objective: To assess the functional antagonist activity of enzalutamide and its metabolites (M1 and M2) on androgen receptor signaling.

Materials:

-

Cell Line: A suitable mammalian cell line that expresses the androgen receptor (e.g., LNCaP, VCaP) or a cell line co-transfected with an AR expression vector and a reporter vector (e.g., HEK293).

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).

-

Transfection Reagent: For transiently or stably transfecting the cells with the reporter plasmid.

-

Androgen: Dihydrotestosterone (DHT) or a synthetic androgen like R1881 to stimulate AR activity.

-

Test Compounds: Enzalutamide, M1 metabolite, and M2 metabolite.

-

Cell Culture Medium and Reagents.

-

Lysis Buffer and Reporter Assay Reagent: (e.g., luciferase substrate).

-

Luminometer or Spectrophotometer: To measure the reporter gene activity.

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line under appropriate conditions. If necessary, transfect the cells with the AR-responsive reporter plasmid and an AR expression vector using a suitable transfection reagent. For stable cell lines, this step is omitted.

-

Treatment: Seed the cells in a multi-well plate. After allowing the cells to attach, treat them with a constant concentration of an androgen (e.g., DHT) to induce AR-mediated transcription, along with varying concentrations of the test compounds (enzalutamide, M1, M2). Include appropriate controls (vehicle, androgen alone).

-

Incubation: Incubate the cells for a sufficient period (typically 24-48 hours) to allow for gene expression.

-

Cell Lysis: Lyse the cells using a specific lysis buffer to release the cellular contents, including the reporter protein.

-

Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.

-

Measurement: Measure the reporter activity (e.g., luminescence for luciferase) using a luminometer.

-

Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., a co-transfected control plasmid expressing a different reporter or a cell viability assay). Plot the percentage of AR activity (relative to the androgen-only control) against the logarithm of the test compound concentration to determine the IC50 value for antagonism.

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of enzalutamide and its mechanism of action on the androgen receptor signaling pathway.

Caption: Metabolic pathway of enzalutamide.

Caption: Enzalutamide's mechanism of action on the AR signaling pathway.

Conclusion

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. acebiolab.com [acebiolab.com]

- 7. selleckchem.com [selleckchem.com]

Deuterium Labeling of Enzalutamide Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide (marketed as Xtandi) is a potent second-generation androgen receptor (AR) inhibitor widely used in the treatment of castration-resistant prostate cancer (CRPC). The biotransformation of enzalutamide in vivo leads to the formation of several metabolites, with two major ones being N-desmethylenzalutamide (M2), an active metabolite, and a carboxylic acid derivative (M1), which is inactive.[1][2] Understanding the metabolic fate and pharmacokinetic profile of enzalutamide and its metabolites is crucial for optimizing its therapeutic efficacy and safety. Deuterium labeling has emerged as a valuable strategy in this context, serving two primary purposes: as a tool to investigate the kinetic isotope effect on drug metabolism and as a means to generate stable isotope-labeled internal standards for highly sensitive and accurate bioanalytical quantification.[][4][5]

This technical guide provides a comprehensive overview of the deuterium labeling of enzalutamide metabolites, detailing experimental protocols for their synthesis and analysis, presenting key quantitative data, and illustrating the underlying scientific principles through logical diagrams.

Enzalutamide Metabolism and the Rationale for Deuterium Labeling

Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 being the principal enzyme responsible for the formation of the active N-desmethylenzalutamide (M2).[5][6] The metabolic pathway also involves CYP3A4.[5] The N-demethylation process is a critical step in the metabolism of enzalutamide.

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (¹H). This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction, such as enzymatic metabolism, is slowed down when a hydrogen atom at the site of bond cleavage is replaced with deuterium.[][4] By strategically placing deuterium atoms on the N-methyl group of enzalutamide (to form d3-enzalutamide), the rate of N-demethylation can be reduced, leading to altered pharmacokinetic properties such as increased plasma exposure and a longer half-life of the parent drug.[2][] This alteration could potentially translate into a lower required therapeutic dose, thereby reducing off-target effects and improving the safety profile.[6]

Furthermore, deuterium-labeled enzalutamide and its metabolites (e.g., d3- or d6-enzalutamide) are indispensable as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Their chemical and physical properties are nearly identical to their non-labeled counterparts, but they are distinguishable by their mass, allowing for precise correction of variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies comparing enzalutamide (ENT) and its N-trideuteromethyl analog (d3-ENT).

Table 1: In Vitro Metabolic Stability of Enzalutamide (ENT) and d3-Enzalutamide (d3-ENT) in Liver Microsomes [][4]

| Parameter | Rat Liver Microsomes (RLM) | Human Liver Microsomes (HLM) |

| ENT CLint (µL/min/mg) | 25.4 ± 2.1 | 8.5 ± 0.9 |

| d3-ENT CLint (µL/min/mg) | 12.8 ± 1.5 | 2.3 ± 0.3 |

| KH/KD (Isotope Effect) | ~2.0 | ~3.7 |

| % Decrease in CLint for d3-ENT | 49.7% | 72.9% |

CLint: Intrinsic Clearance; KH/KD: Ratio of intrinsic clearance of ENT to d3-ENT.

Table 2: In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-Enzalutamide (d3-ENT) in Rats Following Oral Administration (10 mg/kg) [][4]

| Parameter | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change for d3-ENT |

| Cmax (ng/mL) | 1050 ± 150 | 1420 ± 210 | +35% |

| AUC0–t (ng·h/mL) | 28400 ± 4500 | 57300 ± 8600 | +102% |

| t1/2 (h) | 18.5 ± 2.5 | 22.1 ± 3.1 | +19.5% |

| M2 (N-desmethyl) AUC0–t (ng·h/mL) | 8600 ± 1300 | 1080 ± 160 | -87.4% |

Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t1/2: Elimination half-life.

Experimental Protocols

Synthesis of Deuterated Enzalutamide (d3-Enzalutamide)

The synthesis of N-trideuteromethyl enzalutamide (d3-enzalutamide) follows a similar route to the non-labeled compound, with the key difference being the use of a deuterated methylating agent in the final step. The general synthetic scheme involves several key reactions.[1][7]

Protocol Outline:

-

Preparation of the Thiohydantoin Core: The synthesis typically starts from 4-bromo-2-fluorobenzoic acid, which undergoes esterification, followed by an Ullmann coupling with 2-aminoisobutyric acid methyl ester.[1]

-

Cyclization: The resulting intermediate is then reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the thiohydantoin ring structure.[1]

-

Amidation with Deuterated Methylamine: The final and crucial step for deuterium labeling involves the amidation of the methyl ester group with deuterated methylamine (CD₃NH₂). The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) at a controlled temperature.[7]

Detailed Final Step (Amidation):

-

The precursor, methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate, is dissolved in THF.

-

The solution is cooled to a low temperature (e.g., -10°C).

-

A solution of deuterated methylamine (CD₃NH₂) in a suitable solvent (e.g., water or THF) is added dropwise to the reaction mixture.

-

The reaction is stirred at a controlled low temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield pure d3-enzalutamide.

Bioanalytical Method for Quantification of Enzalutamide and its Metabolites using LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of enzalutamide and N-desmethylenzalutamide in human plasma using a deuterated internal standard.[5]

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., d6-enzalutamide in methanol).

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Re-equilibration at 5% B

-

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Enzalutamide | 465.1 | 209.1 |

| N-desmethylenzalutamide | 451.1 | 195.1 |

| Enzalutamide-d6 (IS) | 471.1 | 215.1 |

-

Ion Source Parameters: Optimized for the specific instrument, including parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each transition.

Visualizations

Caption: Metabolic pathway of enzalutamide.

Caption: Experimental workflow for synthesis and analysis.

Caption: The kinetic isotope effect on enzalutamide metabolism.

References

- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]

- 2. WO2020260469A1 - Process for preparation of enzalutamide - Google Patents [patents.google.com]

- 4. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 5. Enzalutamide D3 | tri-deuterated form (in the terminal methyl group) of Enzalutamide (MDV3100; MDV-3100; Xtandi) | CAS# 1443331-82-5 | non-steroidal androgen-receptor (AR) antagonist | InvivoChem [invivochem.com]

- 6. Facebook [cancer.gov]

- 7. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

Methodological & Application

Application Note & Protocol: Quantification of Enzalutamide in Human Plasma Using a Deuterated Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enzalutamide is a potent androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Therapeutic drug monitoring of enzalutamide and its active metabolite, N-desmethylenzalutamide, is crucial for optimizing treatment efficacy and minimizing toxicity.[1] This document provides a detailed protocol for the quantification of enzalutamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (Enzalutamide-d6). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[1][3]

The method described herein involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in the positive ion mode using multiple reaction monitoring (MRM).[1][4] This protocol is based on validated methods and is suitable for clinical research and therapeutic drug monitoring applications.[1][2]

Experimental Workflow

The overall experimental workflow for the quantification of enzalutamide in human plasma is depicted below.

Caption: Workflow for Enzalutamide Quantification.

Experimental Protocols

Materials and Reagents

-

Enzalutamide analytical standard

-

Enzalutamide-d6 (deuterated internal standard)[]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

2.1. Stock Solutions (1 mg/mL)

-

Prepare stock solutions of enzalutamide and enzalutamide-d6 in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[1]

-

Store stock solutions at -40°C.[1]

2.2. Working Solutions

-

Prepare intermediate working solutions of enzalutamide by diluting the stock solution with acetonitrile to achieve a range of concentrations for calibration standards and quality control (QC) samples.[1]

-

Prepare an internal standard (IS) working solution by diluting the enzalutamide-d6 stock solution with acetonitrile.

2.3. Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate enzalutamide working solutions to achieve a final concentration range (e.g., 500-50,000 ng/mL).[1][3]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.[3]

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]

-

Add 50 µL of the enzalutamide-d6 internal standard working solution to each tube (except for blank samples).[4]

-

Add 900 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[1]

-

Vortex the mixture vigorously for 5 minutes.[1]

-

Centrifuge the tubes at 18,620 x g for 5 minutes.[1]

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

4.1. Liquid Chromatography

| Parameter | Condition |

| LC System | Acquity H-Class UPLC system or equivalent[1] |

| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size[1] |

| Mobile Phase A | 0.1% Formic acid in water[1] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |

| Flow Rate | 0.5 mL/min[1] |

| Gradient | 95% A (0-2.5 min), 95% to 10% A (2.5-3.5 min), hold at 10% A, then return to 95% A (3.5-4.0 min)[1] |

| Injection Volume | 2 µL[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 4°C[1] |

4.2. Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Capillary Voltage | 4.2 kV[1] |

| Cone Voltage | 65 V[1] |

| Desolvation Temp. | 500°C[1] |

| Desolvation Gas Flow | 1000 L/hour[1] |

| Collision Energy | 25 V for enzalutamide and enzalutamide-d6[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Enzalutamide: m/z 465 → 209[1]Enzalutamide-d6: m/z 471 → 215[1]N-desmethylenzalutamide (optional): m/z 451 → 195[1] |

Data Presentation and Method Validation

The following tables summarize the quantitative data from validated methods for the analysis of enzalutamide in human plasma.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Enzalutamide | 500 - 50,000 | > 0.99 |

| Enzalutamide | 0.2 - 50.0 | 0.9934 |

Data from multiple sources demonstrating typical calibration ranges.[1][4]

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |

| LLOQ | 500 | < 10 | < 10 | 84 - 116 |

| Low | 1,000 | < 8 | < 8 | 92 - 108 |

| Medium | 15,000 | < 8 | < 8 | 92 - 108 |

| High | 40,000 | < 8 | < 8 | 92 - 108 |

Representative precision and accuracy data based on published methods.[1][2]

Table 3: Stability

| Condition | Duration | Stability |

| Whole blood at ambient temperature | 24 hours | Stable |

| Plasma at ambient temperature | 23 days | Stable |

| Plasma at 2-8°C | 23 days | Stable |

| Plasma at -40°C (long-term) | 14 months | Stable |

| Freeze-thaw cycles (3 cycles) | - | Stable |

| Processed samples in autosampler (4°C) | 7 days | Stable |

Summary of stability data for enzalutamide in various conditions.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of enzalutamide.

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Role of Enzalutamide Carboxylic Acid-d6 in Advancing Pharmacokinetic Research

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of prostate cancer.[1][2] Understanding its pharmacokinetic profile, including the metabolic fate of the drug, is crucial for optimizing dosing strategies and ensuring patient safety. Enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, into two major metabolites: the active N-desmethyl enzalutamide and the inactive enzalutamide carboxylic acid.[3][4] To accurately quantify these analytes in biological matrices, stable isotope-labeled internal standards are indispensable. Enzalutamide carboxylic acid-d6, a deuterated analog of the inactive metabolite, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use ensures high accuracy and precision in pharmacokinetic studies by correcting for variability during sample preparation and analysis.[5][6]

Application in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in the quantitative analysis of enzalutamide and its metabolites in biological samples, typically plasma. In a typical pharmacokinetic study, after administration of enzalutamide, blood samples are collected at various time points. The plasma is then separated and analyzed to determine the concentration of the parent drug and its metabolites over time. By spiking the plasma samples with a known concentration of this compound, researchers can accurately quantify the endogenous levels of the unlabeled carboxylic acid metabolite. This allows for the determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of enzalutamide and its major metabolites in humans, as well as typical validation parameters for a bioanalytical method using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Enzalutamide and its Metabolites in Humans

| Parameter | Enzalutamide | N-desmethyl enzalutamide | Enzalutamide carboxylic acid |

| Mean Half-life (t½) | 5.8 days[1] | 7.8 - 8.6 days[3] | ~9 days[7] |

| Time to Steady State | ~28 days[1] | ~28 days | ~28 days |

| Plasma Protein Binding | 97-98%[4] | 95%[4] | Not specified |

| Primary Metabolism | CYP2C8 and CYP3A4[3] | Formed by CYP2C8[3] | Hydrolysis |

Table 2: Typical Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra- and Inter-assay Precision (%CV) | Within ±15% (±20% at LLOQ)[8] |

| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[8] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 |

| Recovery | Consistent, precise, and reproducible |

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of enzalutamide, N-desmethyl enzalutamide, and enzalutamide carboxylic acid from human plasma using protein precipitation.

Materials:

-

Human plasma samples (collected in K2EDTA tubes)

-

Enzalutamide, N-desmethyl enzalutamide, and enzalutamide carboxylic acid reference standards

-

Enzalutamide-d6 and this compound (as internal standards)

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Stock Solutions: Prepare individual stock solutions of enzalutamide, N-desmethyl enzalutamide, enzalutamide carboxylic acid, enzalutamide-d6, and this compound in DMSO at a concentration of 1 mg/mL.[9]

-

Preparation of Working Standard Solutions: Prepare serial dilutions of the reference standards in ACN to create calibration curve standards and quality control (QC) samples at various concentrations.

-

Preparation of Internal Standard Spiking Solution: Prepare a working solution containing Enzalutamide-d6 (for enzalutamide and N-desmethyl enzalutamide) and this compound in ACN at an appropriate concentration.

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

-

Protein Precipitation:

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard spiking solution in ACN to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Method for Quantification

This protocol outlines the liquid chromatography and mass spectrometry conditions for the simultaneous analysis of enzalutamide and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Enzalutamide: m/z 465.1 → 209.1

-

N-desmethyl enzalutamide: m/z 451.1 → 195.1

-

Enzalutamide carboxylic acid: m/z 452.1 → 209.1

-

Enzalutamide-d6: m/z 471.2 → 215.1

-

This compound: m/z 458.2 → 215.1

-

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Caption: Experimental workflow for the bioanalysis of enzalutamide and its metabolites.

Caption: Simplified metabolic pathway of Enzalutamide.

References

- 1. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Enzalutamide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Protocol for the Simultaneous Analysis of Enzalutamide and its Active Metabolite, N-desmethyl enzalutamide

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enzalutamide and its primary active metabolite, N-desmethyl enzalutamide, in human plasma. Enzalutamide is a potent androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Given that N-desmethyl enzalutamide is equipotent and present at similar plasma concentrations to the parent drug, monitoring both compounds is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1] The protocol employs a simple protein precipitation for sample preparation and has been validated for accuracy, precision, and stability.

Introduction

Enzalutamide (marketed as Xtandi®) is a second-generation nonsteroidal antiandrogen that significantly improves survival in patients with mCRPC.[1][2] It functions by targeting multiple stages of the androgen receptor (AR) signaling pathway, which is a key driver for the growth of prostate cancer cells.[3] The drug is metabolized in the liver, primarily by CYP2C8, to form N-desmethyl enzalutamide, an active metabolite with comparable potency to the parent compound.[1]

Therapeutic drug monitoring can be beneficial for patients experiencing unexpected toxicity or inefficacy.[1] LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for accurately measuring the concentrations of enzalutamide and N-desmethyl enzalutamide in biological matrices. This document provides a detailed protocol for researchers and clinicians to implement this analysis.

Mechanism of Action: Androgen Receptor Signaling Inhibition

Enzalutamide exerts its therapeutic effect through a multi-faceted inhibition of the androgen receptor signaling pathway.[3][4] It competitively binds to the androgen receptor with a much higher affinity than first-generation antiandrogens.[4][5] This action prevents the binding of androgens like testosterone and dihydrotestosterone (DHT). Furthermore, enzalutamide hinders the subsequent steps of AR activation, including its translocation into the cell nucleus and its interaction with DNA.[3][6] This comprehensive blockade of the signaling cascade ultimately leads to decreased proliferation and increased apoptosis of prostate cancer cells.[6]

Figure 1: Enzalutamide's multi-level inhibition of the androgen receptor signaling pathway.

Experimental Protocol

This protocol is based on a validated method using protein precipitation for sample clean-up followed by UPLC-MS/MS analysis.[1]

Materials and Reagents

-

Enzalutamide and N-desmethyl enzalutamide reference standards

-

Enzalutamide-D6 (internal standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Dimethyl sulfoxide (DMSO)

-

Water, Milli-Q or equivalent

-

Human plasma (blank)

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of enzalutamide, N-desmethyl enzalutamide, and Enzalutamide-D6 in DMSO at a concentration of 1 mg/mL.[1] Store at -40°C.[1]

-

Working Stock Solutions:

-

Internal Standard (IS) Working Solution: Prepare the IS working solution by diluting the Enzalutamide-D6 stock. This solution will be added to the precipitation solvent.[1]

-

Calibration Curve and QC Samples in Plasma: Before each run, spike blank human plasma with the CS and QC working solutions to obtain the final desired concentrations. The calibration curve should cover the expected clinical range.[1]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 900 µL of ACN containing the internal standard (Enzalutamide-D6).[1]

-

Vortex the mixture vigorously for 5 minutes.[1]

-

Centrifuge at 18,620 x g for 5 minutes to pellet the precipitated proteins.[1]

-

Transfer 200 µL of the clear supernatant to an autosampler vial.[1]

-

Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.[1]

LC-MS/MS Instrumental Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| LC System | Waters Acquity H-Class UPLC or equivalent[1] |

| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 2 µL[1] |

| Column Temperature | 40°C (typical) |

| Gradient Elution | 0-2.5 min: 95% A / 5% B2.5-3.5 min: 10% A / 90% B3.5-4.0 min: 95% A / 5% B[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| MS System | Waters Xevo TQ-S Micro or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |

| Capillary Voltage | 4.2 kV[1] |

| Desolvation Temp. | 500 °C[1] |

| Desolvation Gas Flow | 1000 L/hour[1] |

| Cone Voltage | 65 V[1] |

| Collision Energy | 25 V[1] |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Enzalutamide | 465.0 | 209.0[1][7] |

| N-desmethyl enzalutamide | 451.0 | 195.0[1][7] |

| Enzalutamide-D6 (IS) | 471.0 | 215.0[1] |

Experimental Workflow

The overall process from sample handling to final data analysis is outlined below.

Figure 2: Workflow for the LC-MS/MS analysis of Enzalutamide and N-desmethyl enzalutamide.

Method Validation Summary

The described method was successfully validated according to regulatory guidelines.[1] A summary of the performance characteristics is presented below.

Table 4: Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linearity Range | 500 - 50,000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (Within- & Between-day) | < 8% CV[1] |

| Accuracy | Within 108% of nominal value[1] |

| LLOQ Precision | < 10% CV[1] |

| LLOQ Accuracy | Within 116% of nominal value[1] |

| Stability (Plasma) | 23 days at ambient temp & 2-8°C14 months at -40°C[1] |

| Stability (Whole Blood) | 24 hours at ambient temperature[1] |

Conclusion

This application note provides a comprehensive and validated LC-MS/MS protocol for the simultaneous determination of enzalutamide and its active metabolite, N-desmethyl enzalutamide, in human plasma. The method is simple, utilizing protein precipitation, and demonstrates excellent sensitivity, precision, and accuracy. It is well-suited for clinical research, pharmacokinetic studies, and therapeutic drug monitoring, providing a valuable tool for optimizing treatment with enzalutamide.

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Enzalutamide Carboxylic Acid-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. The monitoring of its major metabolites, including the inactive enzalutamide carboxylic acid, is crucial for comprehensive pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as enzalutamide carboxylic acid-d6, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the detection and quantification of this compound in a research setting.

I. Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of Enzalutamide, its major metabolites, and the corresponding deuterated internal standard, this compound. These parameters are intended for use with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

Table 1: Mass Spectrometry Parameters for Enzalutamide and Metabolites

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |

| Enzalutamide | 465 | 209 | 25 |

| N-desmethylenzalutamide | 451 | 195 | Not Specified |

| Enzalutamide carboxylic acid | Not explicitly stated, inferred from structure | Not explicitly stated, inferred from structure | Not Specified |

| This compound (Internal Standard) | 471 (inferred) | Not explicitly stated, inferred from structure | Not Specified |

| Enzalutamide-d6 (Internal Standard) | Not explicitly stated, inferred from structure | Not explicitly stated, inferred from structure | 25 |

Note: Specific collision energies for N-desmethylenzalutamide and Enzalutamide carboxylic acid were not detailed in the provided search results and would require empirical optimization.[1][2] The precursor ion for this compound is inferred based on a +6 Da shift from the parent compound.

II. Experimental Protocols

This section outlines the key experimental procedures for sample preparation and LC-MS/MS analysis.

A. Sample Preparation: Protein Precipitation

This protocol is a simplified method for the extraction of enzalutamide and its metabolites from plasma samples.[2]

-

Sample Thawing: Allow plasma samples to thaw to room temperature.

-

Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add the internal standard solution (this compound in a suitable solvent like acetonitrile) to each sample.

-

Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. Liquid Chromatography Conditions

The following liquid chromatography conditions are recommended for the separation of enzalutamide and its metabolites.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Atlantis C18)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.300 mL/min[3] |

| Gradient | Start with 50% B, linear increase to 80% B over 1.5 min, hold for 0.5 min, increase to 100% B in 0.1 min and hold for 1 min, then return to 50% B for re-equilibration.[3] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

III. Visualizations

A. Signaling Pathway of Enzalutamide

Enzalutamide targets multiple steps in the androgen receptor (AR) signaling pathway.[3][4][5] It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the interaction of the AR with DNA.[3][4][5]

Caption: Enzalutamide's mechanism of action on the androgen receptor signaling pathway.

B. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from sample receipt to data analysis.

Caption: A typical bioanalytical workflow for LC-MS/MS analysis.

References

- 1. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Stock and Calibration Standards for Enzalutamide Carboxylic Acid-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the preparation of stock solutions and calibration standards of Enzalutamide carboxylic acid-d6. This deuterated analog is primarily utilized as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of enzalutamide and its metabolites in biological matrices.[1][2][3] Adherence to these protocols is crucial for ensuring the accuracy, precision, and reproducibility of analytical data in pharmacokinetic and drug metabolism studies.

Introduction

Enzalutamide is an androgen receptor inhibitor approved for the treatment of castration-resistant prostate cancer.[1][4] The quantification of enzalutamide and its major metabolites, including the active N-desmethyl enzalutamide and the inactive enzalutamide carboxylic acid, in biological samples is essential for pharmacokinetic assessments.[2][5][6] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis as they mimic the analyte's behavior during sample extraction and ionization, correcting for matrix effects and variability. This compound is the deuterium-labeled form of the inactive metabolite and serves as an ideal internal standard for the accurate quantification of enzalutamide and its related compounds.[7]

This document outlines the necessary steps for the preparation of high-quality stock solutions and a series of calibration standards for this compound.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), HPLC grade or higher

-

Acetonitrile (ACN), HPLC grade or higher

-

Methanol, HPLC grade or higher

-

Purified water (e.g., Milli-Q or equivalent)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

-

Cryogenic vials for storage

Experimental Protocols

Preparation of Primary Stock Solution (1 mg/mL)

The following protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.

Procedure:

-

Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a suitable amount (e.g., 1 mg) of the powder using a calibrated analytical balance.

-

Transfer the weighed powder to a clean, dry volumetric flask.

-

Add a small amount of DMSO to the flask to dissolve the powder.[5][7][8] Sonication may be used to aid dissolution.[8][9]

-

Once completely dissolved, bring the solution to the final volume with DMSO.

-

Cap the flask and vortex thoroughly for at least 30 seconds to ensure homogeneity.

-

Transfer aliquots of the stock solution into clearly labeled cryogenic vials for storage.

Storage and Stability:

-

Stock solutions in DMSO have been shown to be stable for extended periods when stored properly (e.g., up to 2 years at -80°C).[7] Avoid repeated freeze-thaw cycles.[7]

Preparation of Working Stock Solutions

Working stock solutions are prepared by diluting the primary stock solution to intermediate concentrations. These solutions are then used to prepare the calibration standards.

Procedure:

-

Allow the primary stock solution to thaw completely and equilibrate to room temperature.

-

Vortex the primary stock solution briefly.

-

Perform serial dilutions of the primary stock solution with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve the desired concentrations for the working stock solutions.[1][2]

Preparation of Calibration Standards

Calibration standards are prepared by spiking a biological matrix (e.g., plasma, serum) or a surrogate matrix with known amounts of the working stock solutions.

Procedure:

-

Obtain the appropriate biological matrix. If using a surrogate matrix, ensure it is free of interfering substances.

-

Spike the matrix with the appropriate working stock solution to create a series of calibration standards at different concentration levels.[1] The final concentration of the organic solvent from the spiking solution should typically be kept low (e.g., <5% v/v) to avoid protein precipitation and matrix effects.

-

Vortex each calibration standard thoroughly to ensure homogeneity.

-

These calibration standards are now ready for sample preparation and analysis by LC-MS/MS.

Data Presentation

The following tables provide examples for the preparation of stock and calibration standards.

Table 1: Preparation of a 1 mg/mL Primary Stock Solution

| Parameter | Value |

| Compound | This compound |

| Mass Weighed | 1.0 mg |

| Solvent | DMSO |

| Final Volume | 1.0 mL |

| Final Concentration | 1.0 mg/mL |

Table 2: Example of Serial Dilution for Working Stock Solutions

| Working Stock ID | Starting Solution | Volume of Starting Solution | Diluent (ACN) Volume | Final Volume | Final Concentration |

| WS-1 | Primary Stock (1 mg/mL) | 100 µL | 900 µL | 1.0 mL | 100 µg/mL |

| WS-2 | WS-1 (100 µg/mL) | 100 µL | 900 µL | 1.0 mL | 10 µg/mL |

| WS-3 | WS-2 (10 µg/mL) | 100 µL | 900 µL | 1.0 mL | 1 µg/mL |

| WS-4 | WS-3 (1 µg/mL) | 100 µL | 900 µL | 1.0 mL | 100 ng/mL |

Table 3: Example of Calibration Standard Preparation in Plasma

| Calibration Standard ID | Working Stock Used | Volume of Working Stock | Plasma Volume | Final Concentration |

| CAL-1 | WS-4 (100 ng/mL) | 5 µL | 995 µL | 0.5 ng/mL |

| CAL-2 | WS-4 (100 ng/mL) | 10 µL | 990 µL | 1.0 ng/mL |

| CAL-3 | WS-3 (1 µg/mL) | 5 µL | 995 µL | 5.0 ng/mL |

| CAL-4 | WS-3 (1 µg/mL) | 10 µL | 990 µL | 10.0 ng/mL |

| CAL-5 | WS-2 (10 µg/mL) | 5 µL | 995 µL | 50.0 ng/mL |

| CAL-6 | WS-2 (10 µg/mL) | 10 µL | 990 µL | 100.0 ng/mL |

| CAL-7 | WS-1 (100 µg/mL) | 5 µL | 995 µL | 500.0 ng/mL |

| CAL-8 | WS-1 (100 µg/mL) | 10 µL | 990 µL | 1000.0 ng/mL |

Note: The concentration range of the calibration standards should be adjusted based on the expected analyte concentrations in the study samples and the sensitivity of the analytical instrument.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in this application note.

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. lifetechindia.com [lifetechindia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzalutamide carboxylic acid | Drug Metabolite | TargetMol [targetmol.com]

- 9. glpbio.com [glpbio.com]

Troubleshooting & Optimization

Matrix effects in the bioanalysis of Enzalutamide using a d6-standard

Welcome to the technical support center for the bioanalysis of Enzalutamide using a deuterated (d6) internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Enzalutamide bioanalysis?

A1: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Enzalutamide.[2] Common sources of matrix effects in plasma samples include phospholipids, salts, and endogenous metabolites.[1]

Q2: Why is a d6-Enzalutamide internal standard recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) like d6-Enzalutamide is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Because d6-Enzalutamide is chemically identical to Enzalutamide, it co-elutes and experiences the same ionization suppression or enhancement. This allows for accurate correction of signal variability, leading to more reliable and reproducible results.[1]

Q3: I am observing significant ion suppression. What are the initial troubleshooting steps?

A3: Initial steps to troubleshoot ion suppression include:

-

Optimizing Chromatography: Ensure chromatographic separation of Enzalutamide from matrix components. Adjusting the gradient, flow rate, or switching to a different column chemistry can help.

-

Improving Sample Preparation: Employ a more rigorous sample cleanup method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[3]

-

Diluting the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[4]

Q4: Can the choice of ionization source affect matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If your instrument has the capability, testing the analysis with an APCI source might show a reduction in matrix-induced signal variability.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (IS) Response

Symptoms:

-

High variability in the d6-Enzalutamide peak area across a batch of samples.

-

Drifting IS response during the analytical run.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Action |

| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency. Ensure accurate and precise pipetting of the IS spiking solution into all samples. |

| Matrix Effects Specific to Individual Samples | Investigate the matrix effect in individual outlier samples. This can be done by performing a post-extraction spike in the problematic matrix and comparing the response to a clean solvent. |

| IS Instability | Confirm the stability of d6-Enzalutamide in the final extraction solvent and under autosampler conditions. One study demonstrated the stability of d6-Enzalutamide in the stock solution for at least 11 months at -40 °C.[6] |

Issue 2: Poor Recovery of Enzalutamide

Symptoms:

-

Low signal intensity for both Enzalutamide and d6-Enzalutamide.

-

Inaccurate and imprecise quantification, especially at lower concentrations.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Action |

| Inefficient Extraction | Optimize the sample preparation method. If using LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. A published method using protein precipitation reported a mean recovery of 100% for enzalutamide.[6] |

| Analyte Adsorption | Adsorption to plasticware or the LC system can be an issue. Use low-binding tubes and vials. Prime the LC system with a high-concentration sample before running the analytical batch. |

| pH-dependent Extraction | The extraction efficiency of Enzalutamide may be pH-dependent. Adjusting the pH of the sample before extraction can improve recovery. |

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

-

Prepare a standard solution of Enzalutamide at a concentration that gives a stable and mid-range signal.

-

Infuse this solution continuously into the MS source via a T-connector placed after the analytical column.

-

Inject a blank, extracted matrix sample (e.g., plasma processed by PPT).

-

Monitor the Enzalutamide signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol quantifies the extent of matrix effects.

Methodology:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Enzalutamide and d6-Enzalutamide spiked in the final mobile phase or reconstitution solvent.

-

Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then Enzalutamide and d6-Enzalutamide are spiked into the final extract.

-

Set C (Pre-Spiked Matrix): Enzalutamide and d6-Enzalutamide are spiked into plasma before the extraction process.

-

-

Analyze all three sets by LC-MS/MS.

-

Calculate the Matrix Factor (MF) and Recovery:

-

Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

An MF = 1 indicates no matrix effect.[2]

-

-

Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

-

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects and Recovery for Enzalutamide

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Matrix Factor (MF) | 0.85 | 0.95 | 0.98 |

| Recovery (%) | >95% | 80-90% | >90% |

| Relative Standard Deviation (RSD) of MF | <15% | <10% | <5% |

| General Throughput | High | Medium | Low |

| Cost per Sample | Low | Low-Medium | High |

Note: The values presented are typical and may vary depending on the specific laboratory conditions and protocols.

Visualizations

Caption: Workflow for Enzalutamide bioanalysis using protein precipitation.

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

References

- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming ion suppression in Enzalutamide LC-MS/MS assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in Enzalutamide LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Enzalutamide LC-MS/MS assays?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as Enzalutamide, caused by co-eluting components from the sample matrix.[1] This phenomenon can lead to decreased detector response, poor sensitivity, and inaccurate quantification.[2][3] In bioanalytical assays involving complex matrices like plasma, endogenous substances (e.g., phospholipids, salts) and exogenous compounds can compete with Enzalutamide for ionization, leading to unreliable results.

Q2: What are the common causes of ion suppression in Enzalutamide analysis?